molecular formula C20H18F3N3O2S B2401305 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 688336-59-6

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2401305
CAS No.: 688336-59-6
M. Wt: 421.44
InChI Key: OLXGXFYXBSHBIK-UHFFFAOYSA-N
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Description

“2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of significant research. For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic ring that contains two non-adjacent nitrogen atoms and a carbonyl group . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds are known to undergo a variety of chemical reactions. For example, they can be synthesized via the cyclization of amido-nitriles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system in which they are acting. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a major focus in the field of medicinal chemistry . Imidazole has become an important synthon in the development of new drugs, and its derivatives show a broad range of biological activities . Therefore, the synthesis and study of imidazole-containing compounds will continue to be an important area of research in the future.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-2-28-17-8-6-16(7-9-17)26-11-10-24-19(26)29-13-18(27)25-15-5-3-4-14(12-15)20(21,22)23/h3-12H,2,13H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXGXFYXBSHBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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